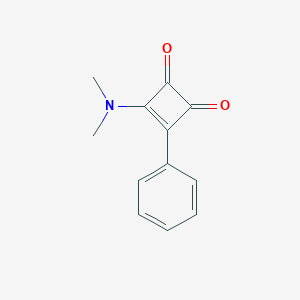
3-Cyclobutene-1,2-dione, 3-(dimethylamino)-4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclobutene-1,2-dione, 3-(dimethylamino)-4-phenyl- is a unique organic compound characterized by its cyclobutene ring structure with a dione functionality and a dimethylamino group attached to the third carbon, along with a phenyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutene-1,2-dione, 3-(dimethylamino)-4-phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3-Cyclobutene-1,2-dione, 3-(dimethylamino)-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield cyclobutene derivatives with reduced functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the cyclobutene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
3-Cyclobutene-1,2-dione, 3-(dimethylamino)-4-phenyl- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties aims to develop new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-Cyclobutene-1,2-dione, 3-(dimethylamino)-4-phenyl- exerts its effects involves interactions with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl group can engage in π-π stacking interactions. These interactions influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxy-3-cyclobutene-1,2-dione: A cyclobutene derivative with methoxy groups instead of dimethylamino and phenyl groups.
3,4-Dihydroxy-3-cyclobutene-1,2-dione: Another cyclobutene derivative with hydroxyl groups.
Bis(dimethylamino)squaraine: An isomer with two dimethylamino groups and a squaraine structure.
Uniqueness
3-Cyclobutene-1,2-dione, 3-(dimethylamino)-4-phenyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
22118-96-3 |
|---|---|
Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
3-(dimethylamino)-4-phenylcyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C12H11NO2/c1-13(2)10-9(11(14)12(10)15)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
PENPZDQWPKLNAN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C(=O)C1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















